1-{[(5-Bromothiophen-2-yl)methyl]amino}-2-methylpropan-2-ol
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Overview
Description
1-{[(5-Bromothiophen-2-yl)methyl]amino}-2-methylpropan-2-ol is a chemical compound with the molecular formula C9H14BrNOS and a molecular weight of 264.18 g/mol . This compound is characterized by the presence of a bromothiophene moiety, an amino group, and a tertiary alcohol group. It is primarily used for research purposes in various scientific fields.
Preparation Methods
The synthesis of 1-{[(5-Bromothiophen-2-yl)methyl]amino}-2-methylpropan-2-ol typically involves the reaction of 5-bromothiophene-2-carbaldehyde with 2-amino-2-methylpropan-1-ol under specific conditions . The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve bulk synthesis and purification processes to ensure high purity and yield .
Chemical Reactions Analysis
1-{[(5-Bromothiophen-2-yl)methyl]amino}-2-methylpropan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines and alcohols.
Substitution: The bromine atom in the thiophene ring can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-{[(5-Bromothiophen-2-yl)methyl]amino}-2-methylpropan-2-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is utilized in biochemical assays and studies involving enzyme interactions.
Medicine: Research on its potential therapeutic effects and interactions with biological targets is ongoing.
Industry: It serves as a precursor for the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-{[(5-Bromothiophen-2-yl)methyl]amino}-2-methylpropan-2-ol involves its interaction with specific molecular targets. The bromothiophene moiety can engage in π-π interactions with aromatic residues in proteins, while the amino and alcohol groups can form hydrogen bonds with various biomolecules . These interactions can modulate the activity of enzymes and receptors, leading to specific biological effects.
Comparison with Similar Compounds
1-{[(5-Bromothiophen-2-yl)methyl]amino}-2-methylpropan-2-ol can be compared with similar compounds such as:
1-(((3-Bromothiophen-2-yl)methyl)amino)-2-methylpropan-2-ol: Similar structure but with a different bromine position on the thiophene ring.
2-Methyl-2-propanol: A structural isomer with different functional groups.
1-Amino-2-methylpropan-2-ol: Lacks the bromothiophene moiety, making it less versatile in certain applications.
The uniqueness of this compound lies in its combination of functional groups, which allows for diverse chemical reactivity and biological interactions.
Properties
Molecular Formula |
C9H14BrNOS |
---|---|
Molecular Weight |
264.18 g/mol |
IUPAC Name |
1-[(5-bromothiophen-2-yl)methylamino]-2-methylpropan-2-ol |
InChI |
InChI=1S/C9H14BrNOS/c1-9(2,12)6-11-5-7-3-4-8(10)13-7/h3-4,11-12H,5-6H2,1-2H3 |
InChI Key |
XHBXYQPXXPNDNO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CNCC1=CC=C(S1)Br)O |
Origin of Product |
United States |
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